4-HydroxychlorprophaM Sulfate

Description

BenchChem offers high-quality 4-HydroxychlorprophaM Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-HydroxychlorprophaM Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO6S |

|---|---|

Molecular Weight |

309.72 g/mol |

IUPAC Name |

propan-2-yl N-(3-chloro-4-sulfooxyphenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO6S/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)18-19(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |

InChI Key |

ZEAREOZFWMROEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

biological significance of chlorpropham phase II metabolites

Executive Summary

Chlorpropham (CIPC; isopropyl N-(3-chlorophenyl)carbamate) has long served as a critical sprout suppressant for stored potatoes. However, regulatory scrutiny—driven by the European Food Safety Authority (EFSA) and the US EPA—has shifted focus from the parent compound to its Phase I and Phase II metabolites .

While Phase II conjugation (glucuronidation and sulfation) is classically viewed as a detoxification pathway, the reversibility of these reactions poses a latent toxicological risk. The hydrolysis of these conjugates can regenerate 4-hydroxychlorpropham (4-OH-CIPC) or, more critically, the toxic degradation product 3-chloroaniline (3-CA) .

This guide provides a structural analysis of these metabolites, evaluates their biological implications, and details a self-validating LC-MS/MS workflow for their quantification.

The Metabolic Landscape: From Activation to Conjugation

The metabolism of CIPC involves a competition between bioactivation (Phase I) and detoxification (Phase II). Understanding this flux is essential for accurate residue definition and risk assessment.

Phase I: Functionalization

The primary metabolic route involves the oxidation of the phenyl ring by Cytochrome P450 enzymes.

-

Major Metabolite: 4-hydroxychlorpropham (4-OH-CIPC) . This is formed via para-hydroxylation.

-

Minor/Toxic Metabolite: 3-chloroaniline (3-CA) .[1] Formed via hydrolysis of the carbamate linkage. 3-CA is a known methemoglobinemia inducer and potential carcinogen.

Phase II: Conjugation

The hydroxylated metabolites undergo conjugation to increase water solubility and facilitate excretion.

-

Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), forming 4-OH-CIPC-O-glucuronide .

-

Sulfation: Mediated by sulfotransferases (SULTs), forming 4-OH-CIPC-O-sulfate .

-

Significance: In rats, aryl O-sulfate conjugates account for 58–70% of the urinary metabolites.

Pathway Visualization

Figure 1: Metabolic pathway of Chlorpropham showing the divergence between bioactivation (3-CA formation) and Phase II detoxification.

Biological Significance & Toxicology

The "Trojan Horse" Effect of Conjugates

While 4-OH-CIPC-O-glucuronide is non-toxic and water-soluble, it represents a "masked" residue.

-

Mechanism: If ingested, intestinal

-glucuronidases can hydrolyze the conjugate, releasing free 4-OH-CIPC. -

Cytotoxicity: Free 4-OH-CIPC disrupts intracellular ATP levels and mitochondrial function. Studies in isolated hepatocytes show that inhibiting sulfation leads to a compensatory increase in glucuronidation, maintaining cell viability. However, if both pathways are saturated or inhibited, free 4-OH-CIPC accumulates, leading to cell death.

3-Chloroaniline (3-CA) Toxicity[1]

-

Risk Profile: 3-CA is structurally similar to 4-chloroaniline (a known carcinogen).[1]

-

Regulatory Status: EFSA risk assessments often require the sum of CIPC and 3-CA (expressed as CIPC) or treat 3-CA as a separate toxicological entity due to its higher toxicity.

-

Source: 3-CA can arise metabolically or as a degradation product during thermal processing (e.g., frying potatoes).

Analytical Protocol: Quantification of Metabolites

Direct analysis of Phase II conjugates is challenging due to the lack of commercially available standards. Therefore, the Hydrolysis Method is the industry "Gold Standard" for total metabolite profiling.

Method Principle

This protocol converts all Phase II conjugates back to their aglycones (4-OH-CIPC) using acid or alkaline hydrolysis. The total residue is then quantified.

Validated Workflow (Step-by-Step)

Reagents:

-

Extraction Solvent: Methanol/Water (2:1 v/v).

-

Hydrolysis Agent: 1N HCl (Acid) or

-glucuronidase/arylsulfatase (Enzymatic). -

Internal Standard: CIPC-d7 or 3-CA-d4.

Protocol:

-

Homogenization:

-

Weigh 10 g of sample (e.g., potato tuber, liver tissue).

-

Add 20 mL Methanol/Water (2:1). Homogenize at 10,000 rpm for 2 mins.

-

-

Extraction:

-

Shake for 30 mins. Centrifuge at 4,000 x g for 10 mins.

-

Collect supernatant. Repeat extraction once and combine supernatants.

-

-

Hydrolysis (Critical Step):

-

Acid Hydrolysis: Add 5 mL 1N HCl to the extract. Reflux at 80°C for 60 mins. (Converts conjugates -> Aglycones).

-

Neutralization: Adjust pH to 7.0 using 1N NaOH.

-

-

Cleanup (SPE):

-

Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with MeOH and Water.

-

Load hydrolyzed extract.

-

Wash with 5% MeOH in water.

-

Elute with 100% Acetonitrile.

-

-

LC-MS/MS Analysis:

-

Inject into a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

LC-MS/MS Parameters (Aglycones)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| Chlorpropham (CIPC) | 214.1 ( | 172.1 | 15 | Quant |

| 154.1 | 25 | Qual | ||

| 4-OH-CIPC | 230.1 ( | 188.1 | 18 | Quant |

| 170.1 | 28 | Qual | ||

| 3-Chloroaniline (3-CA) | 128.0 ( | 93.0 | 22 | Quant |

| 65.0 | 35 | Qual |

Advanced Strategy: Direct Analysis of Conjugates

For researchers requiring differentiation between free and conjugated forms (e.g., pharmacokinetic studies), direct analysis is required. Note: This requires custom synthesis of standards.

Theoretical Transitions for Method Development:

-

4-OH-CIPC-Glucuronide:

-

Formula:

-

MW: ~405.8 Da

-

Ionization: Positive ESI (

) -

Primary Transition:

(Neutral loss of glucuronide moiety, -176 Da).

-

-

4-OH-CIPC-Sulfate:

-

Formula:

-

MW: ~309.7 Da

-

Ionization: Negative ESI (

) -

Primary Transition:

(Loss of

-

Analytical Workflow Diagram

Figure 2: Dual-stream analytical workflow. Path A (Hydrolysis) is the regulatory standard for total residue; Path B (Direct) is for metabolic profiling.

References

-

US EPA. (1996).[4] Reregistration Eligibility Decision (RED): Chlorpropham. Office of Prevention, Pesticides and Toxic Substances. Link

-

FAO/WHO. (2000). Pesticide Residues in Food - Chlorpropham Evaluation. Joint Meeting on Pesticide Residues (JMPR).[5] Link

-

Debbarh, I., et al. (2002). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes. Toxicology and Applied Pharmacology. Link

-

Nagayama, T., & Kikugawa, K. (1992).[1] Determination of chlorpropham and its metabolite 3-chloroaniline in potato samples. Journal of AOAC International. Link

Sources

A Comparative Toxicological Assessment: 4-Hydroxychlorpropham Sulfate vs. Chlorpropham

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorpropham (CIPC), a widely utilized herbicide and potato sprout suppressant, undergoes metabolic transformation in vivo, leading to the formation of various metabolites, including 4-hydroxychlorpropham and its subsequent sulfate conjugate, 4-hydroxychlorpropham sulfate. While the toxicity of the parent compound, chlorpropham, has been extensively studied, the toxicological profile of its metabolites, particularly the sulfated form, is less characterized. This technical guide provides a comprehensive, in-depth analysis and comparison of the toxicity profiles of 4-hydroxychlorpropham sulfate and chlorpropham. By synthesizing data from peer-reviewed literature and regulatory assessments, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for robust risk assessment and informed decision-making. We will delve into the metabolic pathways, mechanisms of toxicity, and comparative toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and endocrine-disrupting potential.

Introduction to Chlorpropham and its Metabolic Fate

Chlorpropham, chemically known as isopropyl N-(3-chlorophenyl)carbamate, belongs to the carbamate class of pesticides.[1] It has been historically used for pre-emergence weed control and, most notably, to inhibit sprouting in stored potatoes.[1][2] Despite its efficacy, concerns over its toxicological profile and that of its metabolites led to its use being banned in the European Union and the United Kingdom in 2019.[3] In the United States, its application is restricted to potatoes.[3]

The metabolic fate of chlorpropham is crucial to understanding its overall toxicity. Following exposure, chlorpropham is extensively metabolized in the body.[4] The primary metabolic pathway involves aromatic hydroxylation to form 4-hydroxychlorpropham (4-OH-CIPC).[4][5] This intermediate then undergoes phase II conjugation reactions, primarily sulfation and glucuronidation, to form more water-soluble metabolites that can be readily excreted.[4][5][6] The formation of 4-hydroxychlorpropham sulfate is a significant detoxification step.[5] Another metabolic route involves the hydrolysis of the carbamate linkage, leading to the formation of 3-chloroaniline (3-CA).[5][7]

Comparative Toxicity Profile

This section provides a detailed comparison of the toxicological endpoints for chlorpropham and what is currently understood about its metabolite, 4-hydroxychlorpropham sulfate.

Acute Toxicity

Chlorpropham exhibits a low acute toxicity profile.[3] The oral LD50 in rats ranges from 5000 mg/kg to 7500 mg/kg.[1] Symptoms of acute poisoning at high doses in laboratory animals include listlessness, incoordination, and respiratory distress.[1]

| Compound | Oral LD50 (Rat) | Key Acute Effects (High Doses) |

| Chlorpropham | 5000 - 7500 mg/kg[1] | Listlessness, incoordination, respiratory distress[1] |

| 4-Hydroxychlorpropham Sulfate | Data not available | Expected to be lower than Chlorpropham |

Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity of chlorpropham have been a subject of considerable investigation. Mutagenicity studies have yielded mixed results, with some indicating it is non-mutagenic or only weakly mutagenic.[1] The U.S. Environmental Protection Agency (EPA) has classified chlorpropham as a Group E chemical, indicating evidence of non-carcinogenicity for humans.[3][8] However, one of its metabolites, 3-chloroaniline, is structurally similar to the known carcinogen 4-chloroaniline, raising some concern.[8] Some studies in rats have shown an increased incidence of testicular interstitial cell tumors at high doses, though a genotoxic mechanism is considered unlikely.[9]

There is a lack of specific genotoxicity and carcinogenicity data for 4-hydroxychlorpropham sulfate. The process of sulfation is generally considered a detoxification pathway that does not typically lead to the formation of genotoxic or carcinogenic compounds.[10] However, the European Food Safety Authority (EFSA) has noted that the toxicological profile of 4-hydroxychlorpropham could be considered as covered by that of chlorpropham.[11]

Endocrine Disruption

Recent research has highlighted the potential for chlorpropham to act as an endocrine-disrupting chemical. Studies have shown that chlorpropham can act as an androgen receptor (AR) antagonist, inhibiting the normal function of androgens.[12][13] This antiandrogenic activity was observed in vitro.[14][15]

The endocrine-disrupting potential of 4-hydroxychlorpropham sulfate has not been specifically evaluated. However, a study on 4-hydroxychlorpropham found that the addition of a chlorine atom adjacent to the hydroxyl group obstructs its interaction with the estrogen receptor, suggesting it may not have significant estrogen-like effects.[4] Further research is needed to determine if 4-hydroxychlorpropham or its sulfate conjugate possess any endocrine-disrupting activity, particularly concerning the androgen receptor.

| Toxicological Endpoint | Chlorpropham | 4-Hydroxychlorpropham Sulfate |

| Genotoxicity | Mixed results, generally considered non-genotoxic in vivo.[1][9] | Data not available, likely non-genotoxic. |

| Carcinogenicity | EPA Group E (non-carcinogenic for humans).[3][8] | Data not available, likely non-carcinogenic. |

| Endocrine Disruption | Androgen receptor antagonist.[12][13] | Data not available, further research needed. |

Mechanistic Insights into Toxicity

The primary mechanism of chlorpropham's herbicidal action is the inhibition of root and shoot growth.[1] In mammals, high doses can lead to hematological effects such as hemolytic anemia and methemoglobinemia.[9] At the cellular level, chlorpropham has been shown to induce mitochondrial dysfunction, leading to a depletion of ATP.[16] This effect on energy metabolism is considered a key aspect of its cytotoxicity.[6]

In contrast, while 4-hydroxychlorpropham also affects intracellular ATP and potassium levels, its cytolytic effect is weaker than that of the parent compound.[6] The cytotoxicity of chlorpropham appears to be mediated by the parent compound itself rather than its metabolites like 4-hydroxychlorpropham.[16] The sulfation of 4-hydroxychlorpropham is a critical detoxification step that facilitates its elimination and reduces its potential to cause cellular damage.

Experimental Protocols for Toxicological Assessment

To further elucidate the comparative toxicity of 4-hydroxychlorpropham sulfate and chlorpropham, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity Assay

Objective: To determine and compare the cytotoxic potential of chlorpropham and 4-hydroxychlorpropham sulfate in a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

-

Treatment: Seed cells into 96-well plates. After 24 hours, expose the cells to a range of concentrations of chlorpropham and 4-hydroxychlorpropham sulfate for 24, 48, and 72 hours.

-

MTT Assay: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the control and determine the IC50 values.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of 4-hydroxychlorpropham sulfate using the bacterial reverse mutation assay (Ames test).

Methodology:

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial strain, and with or without S9 mix in molten top agar.

-

Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertants of at least two-fold over the negative control.

Androgen Receptor Binding Assay

Objective: To investigate the potential of 4-hydroxychlorpropham sulfate to bind to the androgen receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source (e.g., rat prostate or a cell line overexpressing the human AR).

-

Competitive Binding: Incubate the receptor preparation with a radiolabeled androgen (e.g., [³H]R1881) and increasing concentrations of 4-hydroxychlorpropham sulfate.

-

Separation and Counting: Separate the bound and free radioligand and measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the concentration of 4-hydroxychlorpropham sulfate that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).

Conclusion

However, it is crucial to acknowledge the existing data gaps, particularly concerning the genotoxicity, carcinogenicity, and endocrine-disrupting potential of 4-hydroxychlorpropham sulfate. The experimental protocols outlined in this guide provide a framework for future research to address these uncertainties. A thorough understanding of the toxicological profiles of both the parent compound and its major metabolites is paramount for accurate risk assessment and the development of safer alternatives in agricultural and pharmaceutical applications.

References

-

Chlorpropham - Wikipedia. [Link]

-

Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed. [Link]

-

Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor - PubMed. [Link]

-

Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor | Request PDF - ResearchGate. [Link]

-

chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]

-

Chlorpropham (Ref: ENT 18060) - AERU - University of Hertfordshire. [Link]

-

Food Safety Commission of Japan Risk Assessment Report Chlorpropham. [Link]

-

Fact Sheet: Reregistration Eligibility Decision (RED): Chlorpropham - epa nepis. [Link]

-

Toxicokinetics, metabolism, and microsomal studies of chlorpropham in rats. [Link]

-

Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by - Taylor & Francis. [Link]

-

Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence - Heriot-Watt Research Portal. [Link]

-

Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence - ResearchGate. [Link]

-

Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed. [Link]

-

Peer review of the pesticide risk assessment of the active substance chlorpropham - PMC. [Link]

-

Absence of genotoxicity of the carcinogenic sulfated polysaccharides carrageenan and dextran sulfate in mammalian DNA repair and bacterial mutagenicity assays - PubMed. [Link]

Sources

- 1. EXTOXNET PIP - CHLROPROPHAM [extoxnet.orst.edu]

- 2. Chlorpropham (Ref: ENT 18060) [sitem.herts.ac.uk]

- 3. Chlorpropham - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. fao.org [fao.org]

- 6. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. fsc.go.jp [fsc.go.jp]

- 10. Absence of genotoxicity of the carcinogenic sulfated polysaccharides carrageenan and dextran sulfate in mammalian DNA repair and bacterial mutagenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peer review of the pesticide risk assessment of the active substance chlorpropham - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 4-hydroxychlorpropham sulfate in herbicide detoxification

An In-depth Technical Guide to the Role of 4-Hydroxychlorpropham Sulfate in Herbicide Detoxification

Foreword

This technical guide offers a comprehensive examination of the metabolic fate of Chlorpropham (CIPC), a widely used herbicide and plant growth regulator. Our focus is directed toward a critical, yet often overlooked, metabolite: 4-hydroxychlorpropham sulfate. As Senior Application Scientists, our goal is to move beyond a mere description of metabolic pathways. Instead, we aim to provide a causal analysis of why these biotransformation processes are fundamental to toxicological outcomes. This document is structured to provide researchers, toxicologists, and drug development professionals with an in-depth understanding of the detoxification mechanisms, the scientific rationale behind analytical methodologies, and the interplay between metabolic intermediates that dictates cellular fate.

Part 1: Chlorpropham and the Imperative of Xenobiotic Metabolism

Chlorpropham (IUPAC name: propan-2-yl N-(3-chlorophenyl)carbamate) is a carbamate-based herbicide and sprout suppressant, historically used extensively on crops like potatoes, onions, and garlic.[1][2] While effective, its introduction into biological systems necessitates a robust metabolic response to mitigate potential toxicity. The clearance of such foreign compounds, or xenobiotics, is governed by a two-phased enzymatic process primarily occurring in the liver.[3][4]

-

Phase I Metabolism: Introduces or exposes functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. This is typically achieved through oxidation, reduction, or hydrolysis, reactions primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] This initial step often results in a slight increase in hydrophilicity and prepares the molecule for the subsequent phase.

-

Phase II Metabolism: Involves the conjugation of the modified xenobiotic with an endogenous, highly polar molecule.[6][7] Common conjugation reactions include glucuronidation, glutathione conjugation, and, central to this guide, sulfation .[3][4] These reactions dramatically increase the water solubility of the metabolite, deactivating its biological activity and facilitating its excretion from the body via urine or feces.[3][8]

Sulfation, catalyzed by a family of enzymes known as sulfotransferases (SULTs), is a high-affinity, low-capacity pathway.[6] It involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic.[3] This addition of a highly polar sulfate conjugate is a definitive step in the detoxification cascade for a multitude of phenolic and alcoholic compounds.[3]

Part 2: The Metabolic Cascade: From Chlorpropham to its Sulfate Conjugate

The biotransformation of Chlorpropham is a multi-step process that exemplifies the classic xenobiotic metabolism pathway. The journey culminates in the formation of 4-hydroxychlorpropham sulfate, a metabolite engineered for efficient elimination.

Phase I: Aromatic Hydroxylation

The initial and rate-limiting step in the detoxification of Chlorpropham is the hydroxylation of its aromatic ring. This oxidation reaction is mediated by hepatic cytochrome P450 enzymes.[5] The primary product of this reaction is isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate, commonly known as 4-hydroxychlorpropham (4-OH-CIPC) .[9][10][11] This reaction introduces a hydroxyl group at the 4-position of the phenyl ring, creating a critical site for subsequent Phase II conjugation. While other minor metabolites like 3-chloroaniline can also be formed through hydrolysis, the hydroxylation pathway is predominant.[10][12]

Phase II: The Sulfation Endpoint

Following its formation, 4-OH-CIPC becomes a substrate for sulfotransferase enzymes (SULTs).[6][13] In the presence of the co-factor PAPS, SULTs catalyze the transfer of a sulfonate group to the newly introduced hydroxyl group.[3] This reaction yields 4-hydroxychlorpropham-O-sulfate , a highly water-soluble and readily excretable conjugate.[12][14] Studies in rats have shown that aryl O-sulfate conjugates, with p-hydroxy-chlorpropham O-sulfate being a main component, can account for approximately 58-70% of the administered dose found in urine.[12]

This sulfation pathway competes with another major Phase II reaction: glucuronidation. While both pathways lead to detoxification, sulfation is often the preferred route for phenolic compounds at lower concentrations due to the high affinity of SULT enzymes.[6][13]

Part 3: The Detoxification Role of 4-Hydroxychlorpropham Sulfate

The conversion of 4-OH-CIPC to its sulfate conjugate is not merely a metabolic formality; it is a critical step in mitigating cytotoxicity. The importance of this pathway is best understood by comparing the toxicological profiles of the parent compound and its intermediate metabolites.

Comparative Cytotoxicity

Studies using isolated rat hepatocytes have provided crucial insights into the toxicity of CIPC and its metabolites.[13]

-

Chlorpropham (CIPC): The parent compound exhibits a direct cytolytic effect, capable of reducing intracellular ATP and potassium (K+) levels.[13]

-

4-Hydroxychlorpropham (4-OH-CIPC): This intermediate metabolite has a weaker direct cytolytic effect than CIPC. However, it more significantly impacts the cell's energy supply, leading to a greater reduction in ATP and K+ levels.[13] The accumulation of free 4-OH-CIPC is directly linked to a marked reduction in ATP synthesis and subsequent disruption of cell permeability.[13]

The formation of 4-hydroxychlorpropham sulfate effectively sequesters the more toxic free 4-OH-CIPC. When the sulfation pathway is active, the levels of free 4-OH-CIPC remain low, preventing significant cellular damage.[13] However, if sulfation is inhibited, there can be a compensatory increase in glucuronide formation. If both pathways are compromised, free 4-OH-CIPC can accumulate to toxic levels, increasing by as much as 6.9-fold and leading to severe effects on cellular energy and membrane integrity.[13]

Quantitative Data Summary

| Compound | Cytolytic Effect | Effect on Intracellular ATP & K+ | Role in Detoxification |

| Chlorpropham (CIPC) | Direct cytolytic effect[13] | Reduces levels[13] | Parent xenobiotic |

| 4-Hydroxychlorpropham | Weak cytolytic effect[13] | Strong reducing effect[13] | Toxic intermediate; accumulation leads to cytotoxicity |

| 4-OH-CIPC Sulfate | N/A (Detoxified) | N/A (Detoxified) | Final, non-toxic metabolite for excretion |

This demonstrates that sulfation is a pivotal detoxification mechanism. It transforms a metabolite that poses a significant threat to cellular energy metabolism into a harmless, excretable compound.

Part 4: Analytical Workflow for Metabolite Quantification

The validation of metabolic pathways and the assessment of toxicokinetics rely on robust analytical methods capable of accurately identifying and quantifying the parent compound and its various metabolites in complex biological matrices.

Experimental Protocol: Extraction and HPLC-UV Analysis of CIPC and its Metabolites

This protocol provides a generalized framework for the simultaneous determination of Chlorpropham and its key metabolites from a biological matrix (e.g., homogenized liver tissue or potato peel).

1. Objective: To extract CIPC, 4-OH-CIPC, and 3-chloroaniline from a biological sample and quantify them using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

2. Materials:

-

Homogenized tissue sample

-

Methanol (HPLC grade)[15]

-

Hexane (HPLC grade)[15]

-

Internal Standard (IS): Propham (IPC) solution (10 µg/mL in methanol)[15]

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

3. Extraction Procedure (Liquid-Liquid Extraction):

-

Step 3.1: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Step 3.2: Add 20 mL of methanol and a known amount of the internal standard (e.g., 1 mL of 10 µg/mL Propham).

-

Step 3.3: Vortex vigorously for 2 minutes to ensure thorough mixing and initial extraction.

-

Step 3.4: Add 10 mL of hexane, cap the tube, and vortex for another 2 minutes to partition the analytes into the organic layer.

-

Step 3.5: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Step 3.6: Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Step 3.7: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Step 3.8: Reconstitute the dried residue in 1 mL of the mobile phase (see step 4.1) for HPLC analysis.

Causality Behind Choices:

-

Methanol: Used for its ability to disrupt cell membranes and efficiently extract both the moderately polar CIPC and its more polar metabolites.

-

Hexane: A non-polar solvent used to partition the lipophilic CIPC and less polar metabolites away from water-soluble matrix components.

-

Propham (IS): Structurally similar to CIPC, ensuring it behaves similarly during extraction and analysis, which corrects for variations in sample preparation and injection volume.

4. HPLC-UV Analysis:

-

Step 4.1 - Chromatographic Conditions:

-

Step 4.2 - Analysis: Inject the reconstituted sample into the HPLC system. Identify and quantify the peaks corresponding to the analytes and the internal standard based on their retention times and a previously established calibration curve.

Causality Behind Choices:

-

C18 Column: The non-polar stationary phase is ideal for retaining and separating the carbamate compounds based on their hydrophobicity.

-

Methanol/Water Mobile Phase: Provides the necessary polarity to elute the compounds from the C18 column in a reasonable time frame. The specific ratio (62:38) is optimized to achieve good separation between CIPC, its metabolites, and the internal standard.

-

UV Detection at 210 nm: This wavelength provides good sensitivity for the aromatic rings present in all target analytes.

Part 5: Conclusion and Future Perspectives

The metabolic pathway culminating in 4-hydroxychlorpropham sulfate is a quintessential example of effective herbicide detoxification. Through a coordinated process of Phase I hydroxylation and Phase II sulfation, biological systems convert the lipophilic and potentially toxic Chlorpropham into a harmless, water-soluble conjugate primed for elimination. The formation of the sulfate ester is not merely an ancillary step but a decisive action that prevents the accumulation of the metabolically active and cytotoxic intermediate, 4-hydroxychlorpropham, thereby protecting cellular integrity and energy metabolism.

Future research should focus on elucidating the specific human sulfotransferase (SULT) isoforms responsible for this conjugation, as genetic polymorphisms in SULT enzymes can lead to significant inter-individual variability in detoxification capacity.[16] A deeper understanding of these enzymatic pathways will continue to enhance our ability to predict and manage the toxicological risks associated with xenobiotic exposure.

References

- Chlorpropham - Pesticide Fact Sheet - EPA.

-

Chlorpropham - Wikipedia. [Link]

-

Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed. [Link]

-

Toxicokinetics, metabolism, and microsomal studies of chlorpropham in rats. [Link]

-

Chapter 27: - Detoxification and Biotransformation of Xenobiotics. [Link]

-

Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases - eRepo. [Link]

-

Sulfotransferases in the Bioactivation of Xenobiotics - PubMed. [Link]

-

Metabolism of Xenobiotics (Detoxification). [Link]

-

Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using… - OUCI. [Link]

-

(PDF) HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes - ResearchGate. [Link]

-

chlorpropham (CIPC), maleic hydrazide and 1,4-dimethylnaphthalene. - Fera Science. [Link]

-

Full article: Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis. [Link]

-

chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]

-

47 Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples - CABI Digital Library. [Link]

-

Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem - NIH. [Link]

-

Residue Analytical Methods: Chlorpropham; CIPC - NUCLEUS information resources. [Link]

-

Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed. [Link]

-

The role of sulfation in the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl. [Link]

-

Identification of sulfation sites of metabolites and prediction of the compounds' biological effects - PMC. [Link]

-

4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem - NIH. [Link]

-

Dechlorination of chloroacetanilide herbicides by thiosulfate salts - PMC. [Link]

-

Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC. [Link]

-

Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC. [Link]

-

Crop Production Systems Research: Stoneville, MS - Publication : USDA ARS. [Link]

-

Dechlorination of Chloroacetanilide Herbicides by Thiosulfate Salts | Request PDF. [Link]

-

Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed. [Link]

-

Application of Biostimulants and Herbicides as a Promising Co-Implementation: The Incorporation of a New Cultivation Practice - MDPI. [Link]

- US6469163B1 - Method for production of hydroxylamine sulfate in the conventional process for the synthesis of caprolactam - Google P

-

Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC. [Link]

Sources

- 1. Chlorpropham - Wikipedia [en.wikipedia.org]

- 2. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dmvasudevan.com [dmvasudevan.com]

- 4. iunajaf.edu.iq [iunajaf.edu.iq]

- 5. tandfonline.com [tandfonline.com]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Sulfotransferases in the bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Identification of Chlorpropham Metabolites in Rat Urine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Metabolite Identification

In the landscape of toxicology and drug development, understanding the metabolic fate of a xenobiotic compound is paramount. It is not merely an academic exercise; it is a critical step in assessing the safety and efficacy of a substance. The parent compound is often not the sole biologically active agent. Its metabolites can exhibit equal, greater, or different toxicological profiles. Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used pesticide and potato sprout inhibitor, is no exception. This guide provides an in-depth technical framework for the robust identification of chlorpropham metabolites in rat urine, a common and essential matrix in preclinical toxicological studies. We will delve into the causality behind experimental choices, ensuring that the described workflow is a self-validating system, grounded in authoritative scientific principles.

The Metabolic Landscape of Chlorpropham in the Rat

Upon oral administration, chlorpropham is rapidly absorbed and extensively metabolized in rats before being primarily excreted in the urine.[1] Understanding the expected metabolic transformations is the cornerstone of designing an effective analytical strategy. The primary metabolic pathways for chlorpropham in rats are:

-

Phase I Metabolism (Functionalization):

-

Aromatic Hydroxylation: The most significant transformation is the hydroxylation of the phenyl ring, predominantly at the para-position (position 4), to form isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH-CIPC). This reaction is typically mediated by cytochrome P450 enzymes in the liver.[2][3]

-

Hydrolysis: A minor pathway involves the hydrolysis of the carbamate ester linkage, yielding 3-chloroaniline (3-CA), carbon dioxide, and isopropanol.[3]

-

-

Phase II Metabolism (Conjugation):

The identification of these conjugated metabolites is crucial, as they often represent the largest proportion of the excreted dose.

The Analytical Workflow: A Step-by-Step Guide

The successful identification of chlorpropham metabolites hinges on a meticulously planned and executed analytical workflow. This process can be logically divided into three key stages: Sample Preparation, Analytical Separation and Detection, and Data Analysis and Identification.

Stage 1: Sample Preparation - The Art of Isolation

The complexity of urine necessitates a robust sample preparation strategy to remove interfering endogenous components and concentrate the analytes of interest. A 'dilute-and-shoot' approach, while simple, often suffers from significant matrix effects and may lack the sensitivity required for low-concentration metabolites.[4][5] Therefore, a more comprehensive approach involving enzymatic hydrolysis followed by solid-phase extraction (SPE) is recommended.

Rationale: The majority of 4-OH-CIPC is excreted as glucuronide and sulfate conjugates.[2][3] Direct analysis of these conjugates is possible but can be challenging due to their high polarity and potential for in-source fragmentation. Enzymatic hydrolysis cleaves these conjugates, releasing the parent metabolite (4-OH-CIPC) for easier extraction and analysis. The use of a crude enzyme preparation from Helix pomatia, containing both β-glucuronidase and arylsulfatase activity, is efficient for cleaving both types of conjugates.

Step-by-Step Methodology:

-

Sample Preparation: Thaw frozen rat urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to pellet any particulate matter.

-

pH Adjustment: To 1 mL of urine supernatant in a glass tube, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). The acidic pH is optimal for the activity of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Enzyme Addition: Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (approx. 100,000 units/mL of β-glucuronidase activity).

-

Incubation: Vortex the mixture gently and incubate in a water bath at 37°C for 18 hours (overnight). This extended incubation time ensures complete hydrolysis of the conjugates.

-

Termination: After incubation, allow the samples to cool to room temperature before proceeding to the extraction step.

Rationale: SPE provides a superior clean-up and concentration of the analytes compared to liquid-liquid extraction (LLE), resulting in a cleaner final extract and reduced matrix effects during MS analysis. A polymeric reversed-phase sorbent, such as Oasis HLB, is an excellent choice due to its broad retention of compounds with varying polarities, making it suitable for capturing the parent chlorpropham, 4-OH-CIPC, and 3-chloroaniline.

Step-by-Step Methodology:

-

Cartridge Conditioning: Condition an Oasis HLB (60 mg, 3 mL) SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. It is crucial not to let the sorbent bed run dry at this stage.

-

Sample Loading: Load the entire hydrolyzed urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar interferences.

-

Drying: Dry the cartridge under a vacuum for 5-10 minutes to remove any residual water, which can interfere with the subsequent elution step.

-

Elution: Elute the retained analytes with 2 x 2 mL aliquots of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

Stage 2: Analytical Separation and Detection - The Power of UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of pesticide metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[6]

Rationale: A reversed-phase C18 column provides excellent separation of the moderately polar chlorpropham and its metabolites. A gradient elution with a water/acetonitrile or water/methanol mobile phase, acidified with formic acid, facilitates good peak shape and efficient ionization in positive electrospray ionization (ESI+) mode. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Column Temperature: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Table 1: UPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | 6 |

| 8.0 | 5 | 95 | 6 |

| 10.0 | 5 | 95 | 6 |

| 10.1 | 95 | 5 | 6 |

| 12.0 | 95 | 5 | 6 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 500°C.

-

Desolvation Gas Flow: 1000 L/hr.

-

Source Temperature: 150°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for Chlorpropham and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Chlorpropham | 214.1 | 127.1 (Quantifier) | 0.05 | 25 | 15 |

| 89.1 (Qualifier) | 0.05 | 25 | 20 | ||

| 3-Chloroaniline | 128.0 | 92.0 (Quantifier) | 0.05 | 30 | 20 |

| 65.1 (Qualifier) | 0.05 | 30 | 35 | ||

| 4-OH-CIPC | 230.1 | 143.0 (Quantifier) | 0.05 | 25 | 15 |

| 107.0 (Qualifier) | 0.05 | 25 | 25 |

Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Stage 3: Data Analysis and Identification - Confirming the Findings

Rationale: The final and most critical stage is the confident identification of the metabolites. This is achieved by comparing the retention times and mass spectral data of the peaks in the sample chromatograms with those of authentic reference standards.

Step-by-Step Methodology:

-

Data Acquisition: Acquire data for the extracted urine samples, as well as for calibration standards prepared by spiking known concentrations of chlorpropham, 3-chloroaniline, and 4-hydroxychlorpropham into blank, hydrolyzed, and extracted urine matrix.

-

Peak Integration: Integrate the peaks corresponding to the MRM transitions for each analyte in the chromatograms.

-

Retention Time Matching: Compare the retention times of the peaks in the sample chromatograms with those of the analytical standards. The retention times should match within a narrow window (e.g., ±0.1 min).

-

Qualifier Ion Ratio Confirmation: For each analyte, calculate the ratio of the peak areas of the quantifier and qualifier ions. This ratio in the samples should match the ratio observed for the analytical standards within a predefined tolerance (e.g., ±20%).

-

Quantification (Optional): If absolute quantification is required, construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the analytical standards. The concentration of the metabolites in the urine samples can then be determined from this curve.

Trustworthiness and Self-Validation

The integrity of this technical guide is built upon a self-validating system. Each stage incorporates checks and balances to ensure the reliability of the final results.

-

Method Validation: Before analyzing unknown samples, the entire analytical method should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

-

Quality Control Samples: Throughout the analysis of the study samples, quality control (QC) samples (blank matrix spiked with known concentrations of the analytes at low, medium, and high levels) should be included in each analytical batch. The results of the QC samples must fall within predefined acceptance criteria to validate the results of the batch.

-

Reference Standards: The cornerstone of confident identification is the use of certified analytical reference standards for each target metabolite. The availability of a standard for 4-hydroxychlorpropham is confirmed.[3]

-

Isotope-Labeled Internal Standards: For quantitative studies, the use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion: A Framework for Confident Metabolite Identification

This guide has outlined a comprehensive and robust workflow for the identification of chlorpropham metabolites in rat urine. By understanding the underlying metabolic pathways and employing a systematic approach to sample preparation and analysis, researchers can generate high-quality, reliable data. The emphasis on enzymatic hydrolysis to account for conjugated metabolites, coupled with the specificity and sensitivity of UPLC-MS/MS, provides a powerful tool for elucidating the metabolic fate of chlorpropham. Adherence to rigorous validation and quality control practices ensures the trustworthiness and scientific integrity of the findings, which are essential for informed decision-making in the fields of toxicology and drug development.

References

-

Food and Agriculture Organization of the United Nations. chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]

-

Bhattacharya, P., & Ghosh, A. K. (2014). Methodology development for routine estimation of chlorpropham in commercial potato stores. International Journal of Food Science, 2014, 856419. [Link]

-

Fang, F., et al. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Journal of analytical toxicology, 39(8), 626–635. [Link]

-

Alary, J., et al. (1998). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Archives of environmental contamination and toxicology, 35(1), 89–96. [Link]

-

PubChem. Chlorpropham. National Center for Biotechnology Information. [Link]

-

Scherer, M., et al. (2019). A Validated UPLC-MS/MS Method for the Determination of Urinary Metabolites of Uvinul® A Plus. Analytical and Bioanalytical Chemistry, 411(30), 8143-8152. [Link]

-

U.S. Environmental Protection Agency. Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. [Link]

-

Gray, N., et al. (2019). A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine. Journal of Chromatography B, 1106-1107, 50-57. [Link]

-

Souli, E., et al. (2024). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and quantification of 115 drugs of abuse, new psychoactive substances, and prescribed drugs. Forensic Toxicology, 42(1), 59-73. [Link]

-

NUCLEUS Information Resources. Residue Analytical Methods: Chlorpropham; CIPC. [Link]

-

Papac-Milicevic, N., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of Multiple Hallucinogens, Chlorpheniramine, Ketamine, Ritalinic Acid, and Metabolites, in Urine. Journal of Analytical Toxicology, 31(8), 497-504. [Link]

-

Souto, R., et al. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Journal of Analytical Toxicology, 39(8), 626-35. [Link]

-

Kura Biotech. (2022). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]

-

Agilent Technologies. (2010). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

-

Okuda, H., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Xenobiotica, 34(3), 257-72. [Link]

-

D'avola, A., et al. (2019). A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management. Journal of Applied Laboratory Medicine, 3(6), 974-992. [Link]

-

SciELO. (2018). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. [Link]

Sources

- 1. fao.org [fao.org]

- 2. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

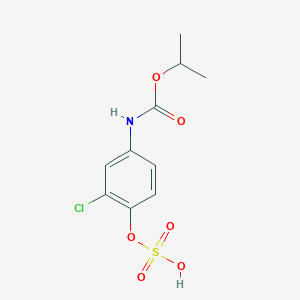

structure and molecular weight of 4-hydroxychlorpropham sulfate

This technical guide provides a comprehensive structural and metabolic analysis of 4-hydroxychlorpropham sulfate , a critical Phase II metabolite of the herbicide chlorpropham (CIPC).

Structural Characterization, Molecular Weight, and Metabolic Significance

Executive Summary

4-Hydroxychlorpropham sulfate is the terminal Phase II conjugate of chlorpropham, formed via the sulfation of the intermediate metabolite 4-hydroxychlorpropham. In mammalian systems, this compound represents a key detoxification pathway, facilitating the urinary excretion of the lipophilic parent herbicide. Accurate identification of this metabolite is essential for residue analysis in food safety and toxicological risk assessment.

Chemical Identity and Structure

Nomenclature and Classification

-

Systematic Name (IUPAC): Propan-2-yl [3-chloro-4-(sulfooxy)phenyl]carbamate

-

Synonyms: 4-Hydroxy-CIPC sulfate; Carbonic acid, mono[3-chloro-4-(sulfooxy)phenyl] mono(1-methylethyl) ester.

-

Parent Compound: Chlorpropham (Isopropyl 3-chlorocarbanilate).

Physicochemical Properties

The following data distinguishes the acidic metabolite found in biological matrices from the sodium salt often supplied as an analytical standard.

| Property | Acid Form (Biological Metabolite) | Sodium Salt (Analytical Standard) |

| Molecular Formula | C₁₀H₁₂ClNO₆S | C₁₀H₁₁ClNNaO₆S |

| Molecular Weight | 309.72 g/mol | 331.70 g/mol |

| Exact Mass | 309.0074 | 330.9893 |

| CAS Number | Not assigned specific to acid | 28705-88-6 |

| Solubility | High polarity (Water soluble) | High (Water/Methanol) |

Structural Analysis

The molecule retains the core carbamate backbone of chlorpropham but undergoes modification on the phenyl ring.

-

Moiety A (Carbamate): The isopropyl ester group remains intact (unlike hydrolysis metabolites like 3-chloroaniline).

-

Moiety B (Phenyl Ring):

-

Position 1: Nitrogen attachment (Carbamate linkage).

-

Position 3: Chlorine atom (retained from parent).

-

Position 4: Sulfate group (-OSO₃H). This regiochemistry is critical; hydroxylation occurs para to the amino group, followed by O-sulfation.

-

Biosynthesis and Metabolic Pathway[4]

Mechanism of Formation

The formation of 4-hydroxychlorpropham sulfate follows a classical two-step biotransformation pathway primarily occurring in the liver.

-

Phase I (Functionalization): The parent compound, chlorpropham, undergoes aromatic hydroxylation catalyzed by Cytochrome P450 enzymes (specifically CYP isoforms active on phenyl rings). This introduces a hydroxyl group at the para position, yielding 4-hydroxychlorpropham (Aglycone).[3]

-

Phase II (Conjugation): The hydroxylated intermediate is a substrate for Sulfotransferases (SULTs) .[4] These enzymes transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, increasing polarity and water solubility to enable renal clearance.

Pathway Visualization

The following diagram illustrates the metabolic cascade from Chlorpropham to its sulfate conjugate.

Figure 1: Metabolic pathway of Chlorpropham showing Phase I hydroxylation and Phase II sulfation.

Analytical Characterization

Researchers identifying this compound in biological samples (urine, plasma, or plant tissue) should utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mass Spectrometry (MS) Signature

The sulfate group dictates the fragmentation pattern. Analysis is typically performed in Negative Ion Mode (ESI-) .

-

Precursor Ion: [M-H]⁻ at m/z 308 .

-

Key Product Ions (Fragmentation):

-

m/z 228: Loss of the sulfate group [M-H-SO₃]⁻. This corresponds to the deprotonated aglycone (4-hydroxychlorpropham).

-

m/z 80: [SO₃]⁻ radical. A diagnostic fragment for sulfate conjugates.

-

m/z 97: [HSO₄]⁻. Confirms the presence of the sulfate moiety.[5]

-

Synthesis for Standards

For quantitative analysis, stable isotope-labeled standards (e.g., deuterium-labeled analogs) are recommended.

-

Protocol Overview: Synthetic preparation involves the reaction of 4-hydroxychlorpropham with a sulfur trioxide-pyridine complex or chlorosulfonic acid under basic conditions, followed by neutralization with sodium hydroxide to yield the stable sodium salt.

Toxicological Context

-

Detoxification: The conversion to the sulfate conjugate significantly reduces the biological activity of the compound compared to the parent herbicide. The sulfate moiety prevents the molecule from crossing cell membranes passively, sequestering it for excretion.

-

Biomarker Utility: Because 4-hydroxychlorpropham sulfate is a major urinary metabolite in mammals (rats/goats), it serves as a primary biomarker for monitoring exposure to chlorpropham.

References

-

Santa Cruz Biotechnology. 4-Hydroxychlorpropham sulfate Sodium Salt (CAS 28705-88-6).[1][2] Retrieved from

-

Food and Agriculture Organization (FAO). Chlorpropham: Toxicological evaluation and metabolic pathways. Retrieved from

-

PubChem. Chlorpropham (CID 2728) - Metabolism and Bioactivities. National Library of Medicine. Retrieved from

-

LGC Standards. 4-Hydroxychlorpropham Reference Standard. Retrieved from

-

MedChemExpress. 4-Hydroxychlorpropham Sulfate Sodium Salt-d7 (Isotope Labeled). Retrieved from

Sources

- 1. 4-Hydroxychlorpropham sulfate Sodium Salt | CAS 28705-88-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxychlorpropham Sulfate: Synthesis, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary and Introduction

This technical guide provides a comprehensive overview of 4-hydroxychlorpropham sulfate, a significant metabolite of the herbicide chlorpropham. While chlorpropham and its primary hydroxylated metabolite have been the subject of numerous studies, the sulfate conjugate has received comparatively less direct attention. This document aims to consolidate the available information and provide expert insights into its chemical properties, synthesis, metabolic relevance, and analytical determination. Understanding the characteristics of this phase II metabolite is crucial for a complete assessment of the toxicokinetics and safety profile of chlorpropham.

The guide is structured to provide a logical flow from fundamental chemical identity to complex biological and analytical considerations. It is designed to be a valuable resource for researchers in toxicology, drug metabolism, and environmental science, offering both established data and reasoned estimations where experimental information is not yet available.

Part 2: Chemical Identity and Properties

A clear understanding of the chemical identity and physicochemical properties of 4-hydroxychlorpropham sulfate is fundamental for any scientific investigation.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the following numbers to 4-hydroxychlorpropham sulfate and its related precursor compounds:

| Compound Name | CAS Number | Synonyms |

| 4-Hydroxychlorpropham sulfate Sodium Salt | 28705-88-6 | N-[3-Chloro-4-(sulfooxy)phenyl]-Carbamic Acid C-(1-Methylethyl) Ester Sodium Salt |

| 4-Hydroxychlorpropham | 28705-96-6 | 4'-Hydroxychlorpropham, Isopropyl N-(3-Chloro-4-hydroxyphenyl)carbamate, 4-OHCIPC |

| Chlorpropham | 101-21-3 | Isopropyl m-chlorocarbanilate, CIPC |

Physicochemical Properties

| Property | 4-Hydroxychlorpropham sulfate Sodium Salt | 4-Hydroxychlorpropham | Chlorpropham |

| Molecular Formula | C10H11ClNNaO6S | C10H12ClNO3 | C10H12ClNO2 |

| Molecular Weight | 331.70 g/mol | 229.66 g/mol | 213.66 g/mol |

| Melting Point | Not available (likely decomposes) | Not available | 41.4 °C |

| Solubility in Water | High (predicted) | Moderate (predicted) | 89 mg/L at 25 °C |

| pKa | Strong acid (sulfate group) | Phenolic hydroxyl (~9-10, predicted) | Not applicable |

The high polarity of the sulfate group in 4-hydroxychlorpropham sulfate suggests that it will be highly soluble in water and other polar solvents, a stark contrast to the parent compound, chlorpropham. This increased water solubility is a key factor in its biological disposition, facilitating its excretion from the body.

Spectral Data

While experimental spectra for 4-hydroxychlorpropham sulfate are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the substituted benzene ring, and the N-H proton of the carbamate. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro, carbamate, and sulfate groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the isopropyl carbons, the aromatic carbons, and the carbonyl carbon of the carbamate. The carbon atom attached to the sulfate group is expected to show a downfield shift compared to the corresponding hydroxylated precursor.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfate group (typically in the 1350-1440 cm⁻¹ and 1140-1210 cm⁻¹ regions), the C=O stretching of the carbamate (around 1700-1730 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be the most suitable mass spectrometry technique for the analysis of the sulfate conjugate. The mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) would likely show a characteristic loss of SO₃ (80 Da), a common fragmentation pathway for sulfate conjugates.

Part 3: Synthesis and Characterization

The availability of pure 4-hydroxychlorpropham sulfate is essential for its use as an analytical standard and for conducting in-depth toxicological studies. While not commercially available as a standard, its synthesis can be achieved through established methods for aryl sulfate formation.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 4-hydroxychlorpropham sulfate involves the sulfation of 4-hydroxychlorpropham. The precursor, 4-hydroxychlorpropham, can be synthesized from 3-chloro-4-aminophenol and isopropyl chloroformate.

The sulfation of the phenolic hydroxyl group can be achieved using a variety of sulfating agents. A common and effective method is the use of a sulfur trioxide-pyridine complex in a suitable aprotic solvent like pyridine or dimethylformamide (DMF).

Caption: Proposed two-step synthesis of 4-hydroxychlorpropham sulfate.

Experimental Protocol: Synthesis of 4-Hydroxychlorpropham Sulfate

-

Synthesis of 4-Hydroxychlorpropham:

-

Dissolve 3-chloro-4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane) containing a base such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add isopropyl chloroformate dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Sulfation of 4-Hydroxychlorpropham:

-

Dissolve the purified 4-hydroxychlorpropham in anhydrous pyridine or DMF.

-

Add sulfur trioxide pyridine complex in portions at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

The resulting aqueous solution contains the sodium salt of 4-hydroxychlorpropham sulfate.

-

Purification and Characterization

Due to its high polarity, the purification of 4-hydroxychlorpropham sulfate is best achieved using techniques suitable for polar compounds.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile or water/methanol gradient containing a suitable ion-pairing agent (e.g., triethylammonium acetate) can be an effective method for purification. Alternatively, solid-phase extraction (SPE) with a polar stationary phase can be used for initial cleanup.

-

Characterization: The structure of the synthesized 4-hydroxychlorpropham sulfate should be confirmed using a combination of spectroscopic techniques as outlined in section 2.3. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Part 4: Biological Context and Toxicology

4-Hydroxychlorpropham sulfate is a product of phase II metabolism, a critical pathway for the detoxification and elimination of foreign compounds (xenobiotics).

Metabolic Fate of Chlorpropham

Chlorpropham undergoes extensive metabolism in mammals. The primary metabolic transformations involve hydroxylation of the aromatic ring and the isopropyl group, followed by conjugation reactions.

The metabolic pathway leading to the formation of 4-hydroxychlorpropham sulfate is as follows:

-

Phase I Metabolism (Hydroxylation): Chlorpropham is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxychlorpropham. This is a major metabolic pathway.[1][2]

-

Phase II Metabolism (Sulfation): The newly formed hydroxyl group on 4-hydroxychlorpropham is then conjugated with a sulfate group. This reaction is catalyzed by sulfotransferase (SULT) enzymes and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

Caption: Major metabolic pathway of chlorpropham leading to sulfate and glucuronide conjugates.

The sulfation of 4-hydroxychlorpropham serves to increase its water solubility, which facilitates its elimination from the body, primarily through urine.[3] This is a classic detoxification pathway.

Toxicological Profile

The toxicological profile of 4-hydroxychlorpropham sulfate itself has not been extensively studied. However, we can infer its likely toxicological impact based on the known effects of its precursors and the general principles of sulfate conjugation.

-

Chlorpropham: The parent compound, chlorpropham, has low acute toxicity. However, chronic exposure has been associated with effects on the hematopoietic system.

-

4-Hydroxychlorpropham: The primary metabolite, 4-hydroxychlorpropham, has been shown to have a weak cytolytic effect and can impact cellular energy levels (ATP).[1]

-

4-Hydroxychlorpropham Sulfate: In general, sulfation is a detoxification reaction that leads to less toxic and more readily excretable metabolites. The addition of the highly polar sulfate group is expected to decrease the biological activity of 4-hydroxychlorpropham by preventing it from interacting with cellular targets and facilitating its rapid clearance. However, it is important to note that for some compounds, sulfate conjugates can be reactive and lead to toxicity. Given the structure of 4-hydroxychlorpropham, this is considered less likely, but cannot be entirely ruled out without specific toxicological testing.

Part 5: Analytical Methodology

The accurate detection and quantification of 4-hydroxychlorpropham sulfate in biological matrices such as plasma and urine are essential for pharmacokinetic and toxicokinetic studies.

Sample Preparation from Biological Matrices

The high polarity of 4-hydroxychlorpropham sulfate requires specific extraction methods to isolate it from complex biological samples.

Protocol: Solid-Phase Extraction (SPE) of 4-Hydroxychlorpropham Sulfate

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., urine or plasma) to remove particulates. If necessary, dilute the sample with a suitable buffer.

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences, followed by a mildly polar solvent (e.g., ethyl acetate) to remove moderately polar interferences.

-

Elution: Elute the 4-hydroxychlorpropham sulfate with a solvent mixture designed to disrupt the ionic interaction with the sorbent, such as a mixture of methanol and a small amount of a strong acid (e.g., formic acid) or a high ionic strength buffer.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

Caption: A typical analytical workflow for the determination of 4-hydroxychlorpropham sulfate.

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of 4-hydroxychlorpropham sulfate.

Protocol: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion: The deprotonated molecule [M-H]⁻ of 4-hydroxychlorpropham sulfate.

-

Product Ions: Characteristic fragment ions, such as the one resulting from the loss of SO₃.

-

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of 4-hydroxychlorpropham sulfate. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Part 6: Conclusion and Future Directions

4-Hydroxychlorpropham sulfate is a key metabolite in the biotransformation of the herbicide chlorpropham. Its high polarity, a result of the sulfate conjugation, dictates its pharmacokinetic behavior, leading to its efficient elimination from the body. While a significant body of knowledge exists for the parent compound, this guide has synthesized the available information and provided expert-driven predictions for the sulfate conjugate.

Future research should focus on:

-

Experimental Validation: The physicochemical properties and spectral data predicted in this guide require experimental verification.

-

Synthesis of an Analytical Standard: The development and commercial availability of a certified reference standard of 4-hydroxychlorpropham sulfate are crucial for accurate quantification in research and regulatory monitoring.

-

In-depth Toxicological Studies: While presumed to be a detoxification product, specific toxicological studies on 4-hydroxychlorpropham sulfate are necessary to definitively establish its safety profile.

-

Comparative Metabolism Studies: Further investigation into the inter-species differences in the sulfation of 4-hydroxychlorpropham would provide valuable insights for human health risk assessment.

By addressing these research gaps, the scientific community can build a more complete understanding of the metabolic fate and potential health implications of chlorpropham exposure.

Part 7: References

-

PubChem. (n.d.). 4-Hydroxychlorpropham. Retrieved from [Link]

-

Souhaili-El Amri, H., Fargetton, X., Delatour, P., & Batt, A. M. (1988). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 2(1), 37-44.

-

Abass, K., & Pelkonen, O. (2013). In vitro metabolism of chlorpropham in recombinant human and rat cytochrome P450 enzymes and liver microsomes from different species. Drug Metabolism and Disposition, 41(9), 1646-1655.

-

PubChem. (n.d.). Chlorpropham. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2001). Pesticide residues in food - 2000: Toxicological evaluations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxychlorpropham Sulfate: A Definitive Biomarker for Chlorpropham Pesticide Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpropham (CIPC) is a carbamate herbicide and plant growth regulator historically used to prevent sprouting in stored potatoes.[1][2] Despite its agricultural utility, concerns over its toxicological profile have led to increased scrutiny and regulatory actions, including a ban on its use in the European Union in 2019.[1][3] This has necessitated the development of robust and reliable methods for monitoring human exposure. This technical guide provides a comprehensive overview of 4-hydroxychlorpropham sulfate as a primary biomarker for assessing exposure to Chlorpropham. We will delve into the toxicokinetics of Chlorpropham, the rationale for biomarker selection, detailed analytical methodologies for its quantification in biological matrices, and the interpretation of the resulting data. This document is intended to serve as a critical resource for researchers and scientists engaged in biomonitoring, environmental health, and toxicology studies.

The Metabolic Fate of Chlorpropham: From Parent Compound to Excreted Biomarker

Understanding the metabolic pathway of a xenobiotic is fundamental to selecting an appropriate biomarker. A reliable biomarker should be a unique and sufficiently abundant metabolite that reflects the absorbed dose of the parent compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Following exposure, Chlorpropham is readily absorbed and distributed in the body. The primary site of metabolism is the liver, where it undergoes Phase I and Phase II biotransformation reactions designed to increase its water solubility and facilitate excretion. Animal studies show that the vast majority of an administered dose is excreted, primarily in the urine, within a few days.[4]

The Critical Biotransformation Pathway

The metabolism of Chlorpropham proceeds through several key steps, with aromatic hydroxylation being a dominant Phase I reaction.[4][5] This is followed by Phase II conjugation, which is the critical step for generating the target biomarker.

-

Phase I Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the chlorophenyl ring, primarily at the 4-position, to form 4-hydroxychlorpropham (4-OH CIPC).[4][5]

-